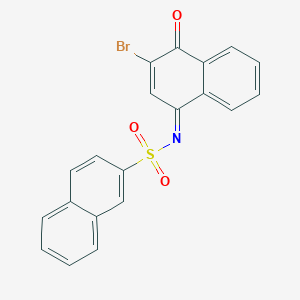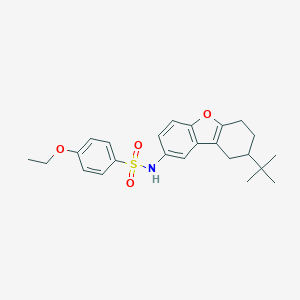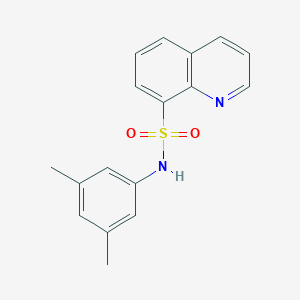
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has a unique chemical structure that makes it a valuable tool for studying biological processes.
作用机制
The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is not well understood. However, it is thought to work by binding to specific sites on enzymes or proteins, thereby inhibiting their activity or disrupting their interactions with other molecules.
Biochemical and Physiological Effects:
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in lab experiments is its ability to selectively inhibit the activity of enzymes and proteins. This makes it a valuable tool for studying the role of specific enzymes and proteins in biological processes. However, one limitation of using this compound is that it may not be suitable for use in vivo due to its potential toxicity.
未来方向
There are several future directions for research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research is the development of new applications for this compound, such as in the treatment of neurological disorders or cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
合成方法
The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves several steps. The first step is the synthesis of 3-bromo-4-hydroxy-1(4H)-naphthalenone, which is then reacted with 2-naphthalenesulfonamide to form the final product. The synthesis of this compound is relatively straightforward and can be done using standard laboratory techniques.
科学研究应用
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been used in a variety of scientific research applications. One of the most common applications is in the study of enzyme inhibitors. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been used in the study of protein-protein interactions and has been shown to disrupt the interaction between two proteins involved in cancer cell growth.
属性
分子式 |
C20H12BrNO3S |
|---|---|
分子量 |
426.3 g/mol |
IUPAC 名称 |
(NE)-N-(3-bromo-4-oxonaphthalen-1-ylidene)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H12BrNO3S/c21-18-12-19(16-7-3-4-8-17(16)20(18)23)22-26(24,25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H/b22-19+ |
InChI 键 |
BAWKTFNZWIXBKX-ZBJSNUHESA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C/3\C=C(C(=O)C4=CC=CC=C43)Br |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)Br |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)

![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
